2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]deca-1,3-diene family, characterized by a spirocyclic framework that confers structural rigidity. Key substituents include:
- 8-Tosyl (p-toluenesulfonyl): A bulky, electron-withdrawing group that may enhance stability or act as a leaving group in reactions.
The interplay of these groups suggests applications in medicinal chemistry or materials science, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-8-(4-methylphenyl)sulfonyl-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S2/c1-4-17-31-23-22(19-7-9-20(30-3)10-8-19)25-24(26-23)13-15-27(16-14-24)32(28,29)21-11-5-18(2)6-12-21/h5-12H,4,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBKMXZCZOKBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene belongs to a class of spiro compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S₂
- Molecular Weight : 366.49 g/mol
The compound features a spirocyclic structure with a methoxyphenyl group and a tosyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer properties of various derivatives of spiro compounds. For instance, modifications in the phenyl moiety have shown significant improvements in anticancer activity against various cancer cell lines. In one study, a related compound exhibited IC₅₀ values in the nanomolar range against melanoma cell lines, indicating potent antiproliferative effects .
The proposed mechanism for the anticancer activity of spiro compounds includes:
- Inhibition of cell proliferation : Compounds like this compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Cell cycle arrest : Certain derivatives have been shown to cause G2/M phase arrest in cancer cells, leading to reduced cell division .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of spiro compounds. Key findings include:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances the lipophilicity and biological activity.
- Tosyl Group Role : The tosyl group is essential for maintaining the stability of the compound and enhancing its interaction with biological targets.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of several spiro compounds similar to our target compound on human cancer cell lines (A375 and RPMI7951). The results indicated that modifications in substituents led to varying levels of cytotoxicity. For example, a derivative with a similar scaffold showed an IC₅₀ value of 1.2 nM against A375 cells .
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| Compound A | A375 | 1.2 |
| Compound B | RPMI7951 | 3.3 |
| Target Compound | TBD | TBD |
Case Study 2: Mechanistic Insights
Another investigation focused on understanding how spiro compounds induce apoptosis in cancer cells. The study revealed that these compounds could activate caspase pathways leading to programmed cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below highlights critical differences between the target compound and similar spirocyclic derivatives:
Physicochemical Properties
- Lipophilicity : The target’s propylthio and tosyl groups increase lipophilicity compared to the thione and isopropyl in . However, the bromophenyl group in likely enhances hydrophobicity further.
- Solubility : The tosyl group may reduce aqueous solubility relative to the acetamide in , which can engage in hydrogen bonding.
- Molecular Weight : The target (~520 g/mol) is heavier than (308.85 g/mol) but comparable to (501.44 g/mol), suggesting moderate bioavailability.
Reactivity and Stability
- Thioether vs. Thione : The target’s propylthio group is less polarized than the thione (C=S) in , making it less reactive toward nucleophiles but more stable against oxidation.
- Tosyl Group : The tosyl substituent at position 8 could facilitate substitution reactions, unlike the methyl group in or piperazine in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
